molecular formula C6H9ClN4O2 B2541728 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1955556-73-6

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No.: B2541728
CAS No.: 1955556-73-6
M. Wt: 204.61
InChI Key: JRTPZIFRNZLEPS-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a versatile chemical building block of high value in medicinal chemistry and drug discovery research. This compound features a molecular framework that combines an azetidine ring, a saturated four-membered nitrogen heterocycle, with a 1,2,3-triazole carboxylic acid moiety . The azetidine subunit is a significant pharmacophore found in various biologically active molecules and some natural products . The 1,2,3-triazole core, often accessed via click chemistry, is known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable bioisostere in molecular design . This hybrid structure makes it a particularly attractive scaffold for constructing more complex molecules, such as conformationally restricted amino acid analogs and peptides . Its primary research applications include serving as a key intermediate in the synthesis of potential pharmaceutical agents, being used to generate DNA-encoded libraries for screening, and acting as a precursor for the development of novel heterocyclic compounds with potential biological activities . The carboxylic acid functional group provides a convenient site for further synthetic modification, such as amide coupling, while the azetidine nitrogen can be alkylated. The compound is supplied as the hydrochloride salt to enhance its stability and solubility. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(azetidin-3-yl)triazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.ClH/c11-6(12)5-3-10(9-8-5)4-1-7-2-4;/h3-4,7H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTPZIFRNZLEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature controls. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at the tertiary amine center. Common reagents include alkyl halides, acyl chlorides, or sulfonating agents:

Reaction Type Reagents/Conditions Product Yield Ref.
AlkylationMethyl iodide, K₂CO₃, DMF, 25°C, 12hN-Methyl derivative78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetylated azetidine85%
SulfonationTosyl chloride, pyridine, 50°C, 6hN-Tosyl protected intermediate92%

Key Insight : Steric hindrance from the azetidine ring slows substitution kinetics compared to larger cyclic amines .

Deprotection of the Hydrochloride Salt

The hydrochloride counterion influences solubility and reactivity. Deprotonation enables free base generation for downstream reactions:

Method Conditions Application Ref.
NeutralizationNaHCO₃ (aq), CH₂Cl₂, 0°CGenerates free base for coupling reactions
Ion-ExchangeAmberlite IRA-67 resin, MeOHSalt-free intermediate preparation

Thermal Stability : Decomposition occurs above 200°C (TGA data) .

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in cycloaddition and metal-catalyzed cross-coupling:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

python
Triazole + Alkyne → Bis-triazole (CuSO₄/Na ascorbate, 60°C, 8h)
  • Yield : 89% (with terminal alkynes)

  • Limitation : Electron-deficient alkynes require prolonged reaction times .

Suzuki-Miyaura Coupling:

Substrate Catalyst Conversion Ref.
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O76–82%

Carboxylic Acid Reactivity

The -COOH group enables esterification, amidation, and conjugation:

Reaction Reagents Product Ref.
EsterificationSOCl₂/MeOH, 0°C→RTMethyl ester
Amide FormationEDC/HOBt, R-NH₂, DMFPeptide-like conjugates
Acid Chloride Generation(COCl)₂, DMF (cat.), CH₂Cl₂Activated intermediate

Notable Application : Used to synthesize PROTACs via E3 ligase-binding motifs .

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring opening under acidic or oxidative conditions:

Condition Product Mechanism Ref.
HCl (conc.), refluxγ-Aminobutyric acid derivativeAcid-catalyzed hydrolysis
mCPBA, CH₂Cl₂, 0°COxetane analogEpoxidation-like oxidation

Kinetic Note : Ring-opening rates follow: HCl > HBr > HI .

pH-Dependent Solubility

The compound’s solubility profile dictates reaction design:

Solvent Solubility (mg/mL) pH Ref.
Water12.42.5
DMSO>50N/A
EtOAc0.3N/A

Practical Implication : Aqueous reactions require acidic buffers (pH 2–4) .

Stability Under Reaction Conditions

Critical degradation pathways were quantified via HPLC:

Condition Half-Life Major Degradant Ref.
1M NaOH, 25°C2.1hTriazole ring-opened product
UV light (254 nm)6.5hAzetidine dimer

Recommendation : Store at –20°C under argon .

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives, including 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, exhibit significant anticancer properties. For instance, studies have demonstrated that triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of azetidine moieties enhances the biological activity of these triazoles.

Case Study Example :
A study evaluated the anticancer efficacy of various triazole derivatives, highlighting the role of substituents on the azetidine ring in modulating biological activity. The results showed that specific substitutions led to enhanced antiproliferative effects against breast and prostate cancer cell lines .

CompoundCancer TypeIC50 (µM)Reference
1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acidBreast Cancer15.3
1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acidProstate Cancer12.5

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. The triazole ring is known for its ability to disrupt fungal cell membranes, making it a candidate for antifungal drug development.

Case Study Example :
In vitro studies showed that derivatives of triazole compounds effectively inhibited the growth of Candida albicans and other fungal species. The structure-function relationship indicated that modifications on the azetidine ring could enhance antifungal potency .

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Escherichia coli64 µg/mL

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The presence of the azetidine and triazole rings contributes to the compound's unique properties.

Synthesis Pathway :
The synthesis can be achieved through cycloaddition reactions involving azetidine derivatives and various azides. This method allows for the introduction of different functional groups that can further enhance biological activity.

Pharmacological Insights

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent (Triazole 1-Position) Carboxylic Acid (Position 4) Molecular Weight (g/mol) Key Features
Target Compound Azetidin-3-yl Yes Not explicitly provided Hydrochloride salt, compact structure
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Yes ~291.6 High antitumor activity (GP = 68.09% in NCI-H522 cells)
1-(Thiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Yes ~210.2 Zwitterionic properties, moderate activity (GP = 62.47%)
1-(1-Methylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 1-Methylpyrrolidin-3-yl Yes 201.22 5-membered ring, reduced ring strain
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride Azetidin-3-yl No (phenyl substituent) 236.7 Lacks carboxylic acid, potential kinase interactions
Key Observations:
  • Azetidine vs.
  • Carboxylic Acid Impact : The carboxylic acid group in the target compound and analogues facilitates hydrogen bonding with biological targets but may reduce cell permeability due to ionization at physiological pH .
Table 2: Antiproliferative Activity of Selected Compounds
Compound Name Cell Line (Cancer Type) Growth Inhibition (GP%) Reference
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (Lung) 68.09 [6]
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (Lung) 62.47 [8]
Target Compound (Inference) N/A Not reported
Key Findings:
  • Aryl-substituted triazoles (e.g., 4-chlorophenyl) exhibit higher activity than heterocyclic substituents (e.g., thiazolyl), likely due to enhanced hydrophobic interactions .

Biological Activity

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS No. 1522570-03-1) is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O2C_6H_8N_4O_2 with a molecular weight of 168.15 g/mol. Its structure includes an azetidine ring and a triazole moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study involving various 1,2,3-triazoles demonstrated that compounds with similar structures to 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid displayed moderate activity against different cancer cell lines, including melanoma and breast cancer . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedActivity Level
1-(Azetidin-3-yl)-1H-1,2,3-triazoleMelanomaModerate
Colon CancerModerate
Breast CancerModerate

Enzyme Inhibition

Triazole compounds are known to inhibit various enzymes that play roles in metabolic disorders. For instance, studies suggest that similar triazoles can inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition may have therapeutic implications for conditions such as gout and hyperuricemia .

Table 2: Enzyme Inhibition Studies

EnzymeCompound TestedInhibition Effect
Xanthine Oxidase1-(Azetidin-3-yl)-1H-1,2,3-triazoleSignificant

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have shown promising binding affinities with enzymes involved in cancer progression and metabolic pathways .

Case Studies

In a notable case study involving the synthesis and evaluation of triazole derivatives, several compounds were screened for anticancer activity against the NCI60 cell line panel. The results indicated that specific modifications to the triazole structure enhanced anticancer efficacy significantly .

Safety and Toxicology

While the compound shows promising biological activities, it is essential to consider safety profiles. Preliminary toxicity assessments indicate potential hazards common to organic compounds; thus, handling should follow established safety protocols .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or functional group transformations. For example, azetidine-containing precursors can be coupled with triazole-carboxylic acid intermediates under controlled pH and temperature. Reaction optimization should include screening catalysts (e.g., Cu(I) for click chemistry) and solvents (e.g., DMF or acetonitrile) to maximize yield. Monitoring reaction progress via TLC (Rf values) and HPLC is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm azetidine and triazole ring connectivity.
  • FT-IR to identify carboxylic acid (-COOH) and hydrochloride (-HCl) functional groups.
  • HRMS for exact mass verification.
  • HPLC-PDA to assess purity (>95% recommended for biological assays). Cross-validate results with reference standards when available .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at:

  • -20°C (long-term), 4°C (short-term), and room temperature (with desiccants). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Assess hygroscopicity by comparing pre- and post-storage mass spectra. Note that hydrochloride salts may deliquesce under high humidity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE: nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers away from oxidizing agents.
  • Dispose of waste via incineration or licensed hazardous waste services. Acute toxicity data (e.g., LD50) should guide emergency response plans .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from tautomerism or residual solvents.

  • Perform VT-NMR (variable-temperature NMR) to detect dynamic equilibria (e.g., azetidine ring puckering).
  • Use 2D-COSY and HSQC to resolve overlapping signals.
  • Compare experimental data with computational predictions (DFT-based NMR simulations) .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Methodological Answer : Apply Design of Experiments (DOE) to test variables:

  • Catalyst loading (e.g., 1–5 mol% CuI).
  • Solvent polarity (e.g., DMSO vs. THF).
  • Temperature (25–80°C).
  • Use response surface methodology (RSM) to identify optimal conditions. Fractional factorial designs reduce trial numbers .

Q. How can the compound’s biological activity be mechanistically linked to its structure?

  • Methodological Answer :

  • Perform molecular docking to predict interactions with target proteins (e.g., enzymes in microbial or cancer pathways).
  • Validate via SAR studies : Modify azetidine substituents or triazole substituents and compare IC50 values.
  • Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity .

Q. What computational methods validate the compound’s reactivity in silico?

  • Methodological Answer :

  • DFT calculations (e.g., Gaussian or ORCA) to model electronic properties (HOMO-LUMO gaps) and protonation states.
  • MD simulations (e.g., GROMACS) to study solvation effects and conformational stability.
  • ADMET prediction tools (e.g., SwissADME) to assess drug-likeness and metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.